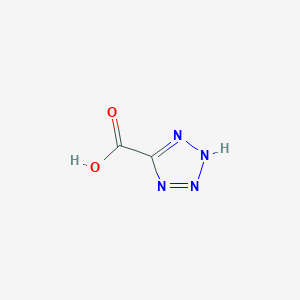

1H-Tetrazole-5-carboxylic acid

Übersicht

Beschreibung

1H-Tetrazole-5-carboxylic acid is a heterocyclic organic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is known for its high nitrogen content and is often used as a bioisosteric replacement for carboxylic acids in medicinal chemistry . It is a crystalline light yellow powder that is odorless and has a melting point of 155–157°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Tetrazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction typically occurs in water or other solvents like acetonitrile under moderate conditions . Another method involves the use of ammonium halides as additives in dipolar aprotic solvents .

Industrial Production Methods: Industrial production of this compound often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields . The use of microwave-assisted synthesis and heterogeneous catalysts has also been explored to enhance efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

Coordination Chemistry and Metal Complex Formation

The carboxylic acid and tetrazole moieties act as bifunctional ligands , forming stable complexes with transition and earth alkali metals:

Table 2: Metal Complexes of Htza

-

Structural Insights : Single-crystal X-ray diffraction reveals monoclinic packing (e.g., Sr-complex: ) with hydrogen-bonding networks .

Derivatization and Functionalization

Htza undergoes carboxylic acid-driven reactions to form bioactive and functional derivatives:

Key Derivatives:

-

5-(Trinitromethyl)-2H-tetrazole : Synthesized via nitration, used in energetic materials .

-

N-(Furan-2-yl-methyl)-2-(1H-tetrazol-5-yl)acetamide : Prepared via amidation, exhibits antitumor activity (IC₅₀ = 12 µM against epidermoid carcinoma) .

-

Tetrazolium ionic liquids : Functionalized for solvent applications .

Mechanistic and Computational Insights

-

DFT Studies : Energy profiles show a two-step mechanism for tetrazole formation: (i) azide addition to nitrile, (ii) cyclization. Catalyzed pathways reduce transition-state energies by ~10 kJ/mol .

-

Radical Pathways : Oxidation of aldehydes to carboxylic acids using Htza derivatives involves peroxyacetal intermediates (Fig. 4 in ).

Scale-Up and Industrial Feasibility

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1H-Tetrazole-5-carboxylic acid and its derivatives are widely utilized in drug design as replacements for carboxylic acids. This is primarily due to their ability to enhance metabolic stability while retaining similar biological activities. The following are key applications in medicinal chemistry:

- Bioisosteric Replacement : 5-substituted 1H-tetrazoles are often employed as metabolism-resistant isosteres for carboxylic acids in structure-activity relationship (SAR) studies. Their incorporation can lead to improved pharmacokinetic profiles of various drug candidates .

- Therapeutic Agents : Numerous tetrazole derivatives exhibit significant biological activities, including antibacterial, antifungal, anticancer, analgesic, anti-inflammatory, and antidiabetic properties. For instance, studies have shown that certain tetrazole derivatives can effectively inhibit specific cancer pathways, suggesting their potential as anticancer agents .

Table 1: Biological Activities of Tetrazole Derivatives

Synthesis Techniques

The synthesis of this compound has evolved with various innovative methodologies that enhance yield and efficiency:

- Nano-Catalytic Methods : Recent advancements in nano-catalysis have shown promise in synthesizing 5-substituted 1H-tetrazoles with high efficiency. These methods allow for reduced reaction times and improved yields compared to traditional synthesis routes .

- Microwave-Assisted Synthesis : This technique has been utilized to expedite the production of tetrazole derivatives, significantly cutting down reaction times while maintaining high yields .

Table 2: Synthesis Methods for Tetrazole Derivatives

| Method | Description | Yield Range (%) |

|---|---|---|

| Nano-Catalytic Synthesis | Utilizes nano-catalysts for enhanced efficiency | Up to 96% |

| Microwave-Assisted Synthesis | Fast reaction times with high yields | Varies |

Material Science Applications

Beyond medicinal chemistry, this compound finds applications in material science:

- Coordination Chemistry : The tetrazole-5-carboxylate anion has been investigated as a ligand for transition metals and earth alkali metals. Its ability to form stable complexes enhances the properties of materials used in catalysis and sensor technology .

- Ionic Liquids : Tetrazole derivatives are also explored in the development of ionic liquids, which have applications in green chemistry and sustainable processes due to their low volatility and high thermal stability .

Case Studies

Several studies exemplify the practical applications of this compound:

- Anticancer Research : A study highlighted the synthesis of novel tetrazole derivatives that demonstrated potent anticancer activity against various cancer cell lines. The research indicated that these compounds could inhibit tumor growth more effectively than traditional therapies .

- Metal Complex Formation : Research on the coordination of tetrazole derivatives with transition metals showed promising catalytic activity in organic reactions, indicating their potential use in industrial applications .

Wirkmechanismus

1H-Tetrazole-5-carboxylic acid is often compared to other tetrazole derivatives and carboxylic acids. Similar compounds include 5-substituted 1H-tetrazoles, which are also used as bioisosteric replacements for carboxylic acids in medicinal chemistry . this compound is unique in its ability to stabilize negative charges and form stable metallic complexes . This makes it particularly valuable in applications requiring high stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

- 5-Substituted 1H-tetrazoles

- 1,5-Disubstituted 1H-tetrazoles

- Carboxylic acids

- Cis amides

Conclusion

1H-Tetrazole-5-carboxylic acid is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial production.

Biologische Aktivität

1H-Tetrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial properties, potential as an angiotensin-converting enzyme (ACE) inhibitor, and its role as a bioisostere for carboxylic acids.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antibacterial activity, particularly against Gram-positive bacteria. A study synthesized various compounds based on this tetrazole structure and evaluated their efficacy against Staphylococcus aureus. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) ranging from 0.78 to 3.12 μg/mL, significantly lower than the control drug ciprofloxacin, which had an MIC of 25 μg/mL . Importantly, these compounds showed no toxicity against mammalian cell lines at concentrations up to 0.39 μg/mL .

| Compound | MIC (μg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| 6a | 0.78 | 25 |

| 6b | 1.56 | |

| 6c | 3.12 |

Angiotensin-Converting Enzyme (ACE) Inhibition

The biological activity of this compound also extends to its potential as an ACE inhibitor. In a comparative study, the compound was tested alongside other derivatives, revealing an I50 value of 22 µM, indicating moderate inhibition compared to a more potent hydroxamic acid derivative with an I50 of 0.011 µM . This suggests that while tetrazole derivatives can serve as ACE inhibitors, modifications may enhance their efficacy further.

Bioisosteric Properties

The tetrazole moiety is recognized for its ability to mimic carboxylic acids while potentially improving pharmacokinetic properties and reducing toxicity. The stabilization of negative charge through delocalization in the tetrazole ring allows it to maintain similar interactions in biological systems while overcoming some limitations associated with carboxylic acids . This characteristic makes it a valuable bioisostere in drug design.

Case Studies and Research Findings

Several case studies have highlighted the versatility of tetrazole derivatives:

- Antibacterial Agents : Compounds synthesized from tetrazoles have been shown to possess broad-spectrum antibacterial properties, particularly effective against resistant strains of bacteria.

- Cardiovascular Research : In studies involving hypertensive models, tetrazole derivatives demonstrated varying effects on blood pressure regulation, indicating potential therapeutic applications in cardiovascular diseases .

- Cancer Research : Some derivatives have exhibited cytotoxic effects on cancer cell lines, suggesting further exploration into their anticancer potential.

Eigenschaften

IUPAC Name |

2H-tetrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N4O2/c7-2(8)1-3-5-6-4-1/h(H,7,8)(H,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNZBNHVVQIRTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331383 | |

| Record name | 2H-tetrazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75773-99-8 | |

| Record name | 2H-tetrazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.